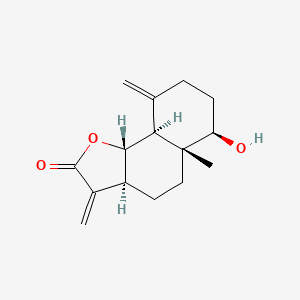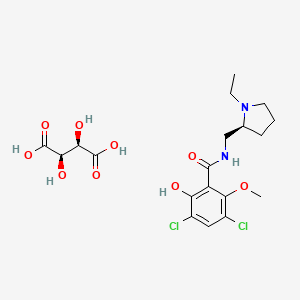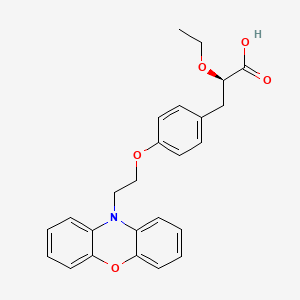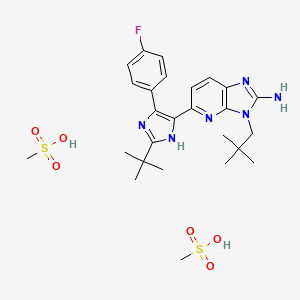
Reynosin
Overview
Description
Reynosin is a sesquiterpene lactone of the eudesmanolide group. It is particularly found in Magnolia grandiflora and Laurus nobilis . It has a role as a metabolite and is a natural product found in Ainsliaea uniflora, Artemisia anomala, and other organisms .
Molecular Structure Analysis
Reynosin has a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol . Its IUPAC name is (3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzogbenzofuran-2-one .
Physical And Chemical Properties Analysis
Reynosin has a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol . Its structure includes a sesquiterpene lactone and an organic heterotricyclic compound .
Scientific Research Applications
Neuroinflammation Modulation
Reynosin has been studied for its effects on neuroinflammation, particularly in the context of neurodegenerative diseases (NDDs). It suppresses the activation of the NLRP3 inflammasome, which is a significant contributor to the pathogenesis of NDDs . This modulation of neuroinflammation suggests Reynosin’s potential as a therapeutic agent for conditions like Alzheimer’s and Parkinson’s disease.
Anti-Adipogenic Activity
Research indicates that Reynosin may play a role in combating obesity by inhibiting adipogenic differentiation. In studies involving 3T3-L1 preadipocytes, Reynosin treatment resulted in a significant reduction in intracellular lipid accumulation and downregulation of key adipogenic markers . This points to its potential application in managing obesity and metabolic disorders.
Immune System Modulation
Reynosin’s impact on the immune system has been observed through its ability to reduce microglial inflammation. By decreasing the expression of pro-inflammatory cytokines, Reynosin exhibits an immunomodulatory effect that could be beneficial in treating inflammatory conditions and autoimmune disorders .
Metabolic Syndrome Management
The broad pharmacological effects of Reynosin, including its anti-inflammatory properties, may offer therapeutic value in managing metabolic syndrome. Its role in reducing inflammation and potentially improving insulin sensitivity could be beneficial in treating this cluster of conditions .
Dermatological Applications
Reynosin has been investigated for its melanin inhibitory activity in B16 melanoma cells, which could translate into applications for skin conditions characterized by hyperpigmentation . Its anti-inflammatory properties might also make it useful in treating inflammatory skin disorders.
Neuroprotective Effects
Reynosin’s ability to protect neuronal cells from inflammation suggests that it could have neuroprotective effects. This could be particularly relevant in the context of diseases where neuroinflammation leads to neuronal damage .
Safety And Hazards
Future Directions
Reynosin has shown promising results in the prevention and treatment of neurodegenerative diseases . It has been found to have significant anti-adipogenic activity, preventing adipocytes from maturing and accumulating lipids . This suggests potential future directions in obesity research and treatment .
properties
IUPAC Name |
(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12+,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUODICGDOIGB-PFFFPCNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)CC[C@H]2O)OC(=O)C3=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reynosin | |
CAS RN |
28254-53-7 | |
| Record name | Reynosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28254-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reynosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028254537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REYNOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N26569L9V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,6-dimethylphenyl)-2-[heptyl(methyl)amino]acetamide](/img/structure/B1680495.png)









